![molecular formula C21H19N3O2 B2576740 2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-58-1](/img/structure/B2576740.png)
2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a type of dipyridopyrimidinone, which is a class of organic compounds containing a pyrimidine ring fused to two pyridine rings. The pyrimidine ring is a six-membered aromatic heterocycle, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3. Pyrimidinones are derivatives of pyrimidine in which one of the ring’s nitrogen atoms is oxidized to an oxygen atom.
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, starting from readily available precursors. The specific synthesis pathway would depend on the exact structure of the compound and the functional groups present.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, carbonyl groups can undergo nucleophilic addition reactions, while aromatic rings can participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form.Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on the synthesis of novel heterocyclic compounds, including derivatives and analogs of the pyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one framework. These studies aim to expand the chemical diversity of heterocyclic compounds with potential biological or material applications. For instance, the synthesis of dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one derivatives demonstrates the chemical versatility and the potential for developing compounds with enhanced physiological activities, including cardiovascular and antitumor effects (Önal et al., 2008).
Biological Evaluation and Potential Therapeutic Applications
Several studies have focused on the biological evaluation of novel pyrimidine derivatives, assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, novel pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, indicating their potential therapeutic applications in treating cancer and inflammation-related disorders (Rahmouni et al., 2016). Additionally, the synthesis of substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives has shown significant anti-inflammatory activities, suggesting the utility of these compounds in developing new anti-inflammatory drugs (Fahmy et al., 2012).
Advancements in Chemical Synthesis Techniques
The research also highlights advancements in chemical synthesis techniques, particularly in the context of synthesizing complex heterocyclic systems. The development of new synthetic routes and methodologies enables the efficient production of these compounds, which is crucial for further biological testing and potential drug development. The synthesis of a new ring system involving dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives illustrates the innovative approaches to creating 'pyracridones', a new class of 2-azapyracridones, which could have significant implications in medicinal chemistry (Huber et al., 1987).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and the precautions needed when handling it. This information is typically provided in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
The future directions for research on a compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity.
Please note that this is a general overview and the specific details would depend on the exact structure and properties of the compound . For more detailed information, it would be necessary to consult scientific literature or conduct experimental studies.
Propriétés
IUPAC Name |
5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-19-16-14-23(13-9-17(16)22-18-8-4-5-12-24(18)19)20(26)21(10-11-21)15-6-2-1-3-7-15/h1-8,12H,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHPFGKEWCRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

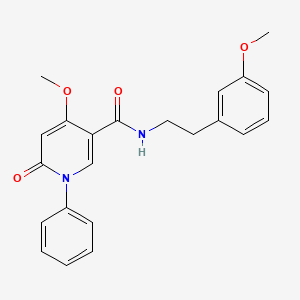
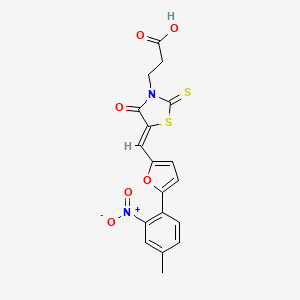
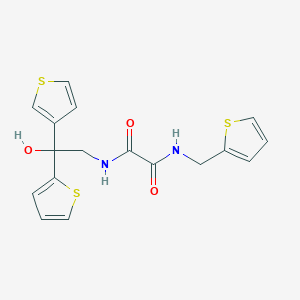
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2576662.png)
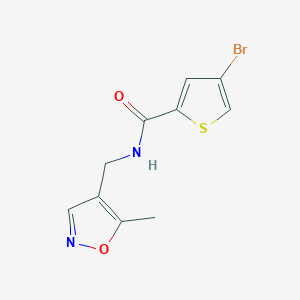
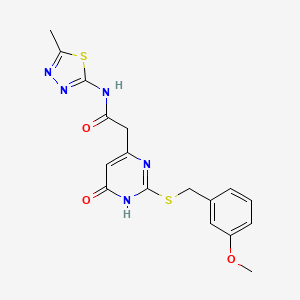
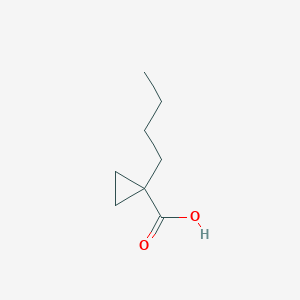
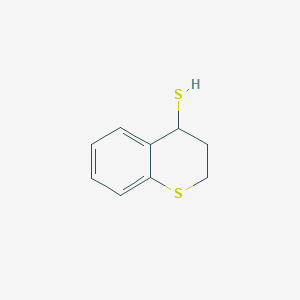
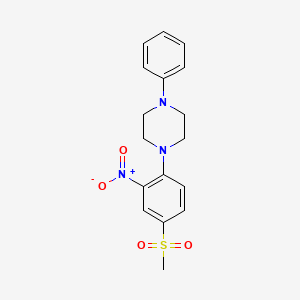
![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
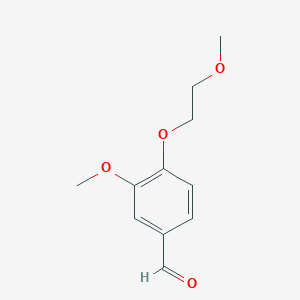
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)